molecular formula C21H16F2N4O3 B2928719 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955781-19-8

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2928719
CAS No.: 955781-19-8
M. Wt: 410.381
InChI Key: AOJZXWUVTVUTRH-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a high-purity chemical compound designed for research applications, particularly in neuroscience and infectious disease. This benzamide derivative features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activity. Researchers value this compound for investigating phosphodiesterase 10A (PDE10A) inhibition, a promising therapeutic target for neurological and psychiatric disorders including schizophrenia and movement diseases . The structural motif of this compound is characteristic of a class of imidazo[1,2-b]pyridazine derivatives that have demonstrated potent and selective PDE10 inhibitory activity in patent literature . Furthermore, related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine analogs have shown significant antimycobacterial properties in open-access research, indicating the scaffold's potential for development of novel therapeutics against Mycobacterium tuberculosis and other infectious agents . The compound's molecular formula is C20H13F3N4O2 and it has a molecular weight of 398.34 g/mol. It is supplied for non-human, non-veterinary research applications only. All products are for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-29-18-6-3-12(17-11-27-19(24-17)7-8-20(26-27)30-2)9-16(18)25-21(28)14-5-4-13(22)10-15(14)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJZXWUVTVUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple functional groups, including methoxy and imidazo[1,2-b]pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimycobacterial properties and other relevant pharmacological effects.

Chemical Structure

The molecular formula for 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is C21H16F2N4O3, with a molecular weight of approximately 410.4 g/mol. The compound features two fluorine atoms and two methoxy groups attached to a phenyl ring, enhancing its lipophilicity and biological interactions.

Antimycobacterial Activity

Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study by Moraski et al. highlighted the structure-activity relationships (SAR) of various compounds within this class. The presence of specific substituents on the phenyl and imidazo rings was crucial for enhancing activity against Mtb. For instance, compounds with a phenyl moiety bearing fluoro substituents at C2 and methoxy groups at C3 showed promising results in vitro .

Table 1: In Vitro Antimycobacterial Activity of Selected Compounds

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
1b3-MeO-BnO4-F-Ph12.64
2aBnSPh0.51.44
2b3-MeO-BnS2-F-Ph0.51.26

These findings indicate that the compound's structural modifications can significantly influence its efficacy against tuberculosis.

Other Biological Activities

In addition to antimycobacterial properties, compounds containing the imidazo[1,2-b]pyridazine structure have been investigated for various other biological activities, including:

  • Inhibition of Neutral Sphingomyelinase : Certain derivatives have shown potential in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's . These inhibitors may help mitigate tau and amyloid pathology.
  • Anticancer Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.

Case Studies

A notable case study involved the evaluation of structural analogs of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study assessed their cytotoxicity on human embryonic kidney cells (HEK-293), revealing that most active compounds were non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural similarities with several benzamide and imidazopyridazine derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Purity Key Substituents Source
4-Fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (BF44383) C20H15FN4O2 362.36 90% 4-fluoro benzamide; 6-methoxyimidazopyridazine
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (BF22516) C22H21N3O4 391.42 90% 2-ethoxy benzamide; 2-methoxy phenyl
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide C22H19ClN4O4 438.90 N/A 2,3-dimethoxy benzamide; 2-chloro phenyl
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide C20H13F3N4O2 398.34 N/A 3,4-difluoro benzamide; 2-fluoro phenyl

Key Observations :

Fluorine Substitution: The 2,4-difluoro substitution in the target compound may enhance lipophilicity and metabolic resistance compared to mono-fluoro analogues like BF44383 .

Imidazopyridazine Modifications: Unlike compounds 76–78 in , which feature cyclopropyl, pyrrolidinyl, or morpholino groups on the imidazopyridazine core, the target compound retains a simpler 6-methoxy group, likely optimizing solubility .

Pharmacological and Commercial Considerations
  • Pricing : The target compound’s cost is anticipated to align with analogues like BF44383 ($574–$1,194 for 1–50 mg) and BF22516 ($402–$1,158 for 1–100 mg), reflecting the complexity of imidazopyridazine synthesis .
  • Therapeutic Potential: While direct pharmacological data for the target compound are unavailable, structurally related imidazopyridazines exhibit antiproliferative () and kinase-inhibitory activity (). The 2,4-difluoro substitution may mimic the efficacy of Omipalisib (), a benzenesulfonamide with similar fluorine positioning .

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